2-(2-Chloro-4-hydroxyphenyl)acetic acid
Overview
Description
2-(2-Chloro-4-hydroxyphenyl)acetic acid is a chemical compound that is structurally similar to 4-Hydroxyphenylacetic acid and 2-Hydroxyphenylacetic acid . It has a phenolic acid structure, which is a type of aromatic acid compound. The compound is likely to have a carboxylic acid group (-COOH) attached to a 2-chloro-4-hydroxyphenyl group .
Scientific Research Applications
Chiral Auxiliary Applications
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful in chiral derivatizing for amines and alcohols, showing satisfactory separation in 31P NMR spectra. Such applications are significant in the field of stereochemistry and pharmaceutical synthesis (Majewska, 2019).
Environmental Monitoring
4-Chloro-2-methylphenoxy acetic acid (MCPA), similar in structure to this compound, has been used extensively as a pesticide. Research has been conducted on MCPA imprinting polymers for selective sample preparation in trace determination of MCPA in biological and environmental samples. This highlights the compound's role in environmental monitoring and safety (Omidi et al., 2014).
Electroactive Tracer in Ligand Displacement Assay
2-Chloro-4-hydroxyphenoxyacetic acid has been used as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles. This research is crucial for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid, demonstrating the compound's utility in analytical chemistry (Schöllhorn et al., 2000).
Fungal Laccase-Catalyzed Degradation
Studies on the fungal laccase-catalyzed degradation of hydroxy polychlorinated biphenyls (PCBs) have included compounds like hydroxy PCBs, which are structurally related to this compound. This research is significant in understanding the bioremediation of toxic PCB metabolites, demonstrating the potential ecological applications of similar compounds (Keum & Li, 2004).
Protective Group in Organic Synthesis
The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, a related compound, has been used as a protective group for hydroxyl functions in organic synthesis. This highlights the importance of such compounds in facilitating complex organic transformations (Daragics & Fügedi, 2010).
Herbicide Toxicity Studies
Research has been conducted on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to this compound, to understand its toxicity and mutagenicity. This research is critical in the field of public health and environmental safety, providing insights into the impact of such herbicides on natural environments (Zuanazzi et al., 2020).
Mechanism of Action
Target of Action
It is known that phenolic acids, such as 4-hydroxyphenylacetic acid, are often involved in the acylation of phenols and amines .
Mode of Action
It’s structurally similar compound, 4-hydroxyphenylacetic acid, is known to be used in the acylation of phenols and amines . This suggests that 2-(2-Chloro-4-hydroxyphenyl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
It’s structurally similar compound, 4-hydroxyphenylacetic acid, is known to be used in the acylation of phenols and amines , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTAULLCKGQYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-84-5 | |
Record name | 2-(2-chloro-4-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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